Product packaging for Maleate, chloro-, dimethyl(Cat. No.:CAS No. 19393-45-4)

Maleate, chloro-, dimethyl

Cat. No.: B231277
CAS No.: 19393-45-4
M. Wt: 178.57 g/mol
InChI Key: VYXGXXYXSAMWBM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Stereochemical Aspects of Dimethyl (Z)-2-Chloromaleate

The nomenclature of "Maleate, chloro-, dimethyl" requires careful consideration of its stereochemistry. The compound exists as two geometric isomers, or diastereomers, distinguished by the spatial arrangement of substituents around the carbon-carbon double bond.

Dimethyl (Z)-2-chlorobut-2-enedioate: This is the systematic IUPAC name for the isomer where the two methoxycarbonyl groups (-COOCH₃) are on the same side of the double bond. This cis arrangement is designated by the (Z) descriptor (from the German zusammen, meaning "together"). This isomer is commonly referred to as dimethyl chloromaleate .

Dimethyl (E)-2-chlorobut-2-enedioate: This is the IUPAC name for the isomer where the methoxycarbonyl groups are on opposite sides of the double bond. This trans arrangement is designated by the (E) descriptor (from the German entgegen, meaning "opposite"). This isomer is known as dimethyl chlorofumarate . cdnsciencepub.com

The distinction is critical as the stereochemistry significantly influences the molecule's physical properties and reactivity. The differentiation between Z and E isomers can often be accomplished using spectroscopic methods like Nuclear Magnetic Resonance (NMR). For instance, in related compounds, the chemical shifts of the methoxy (B1213986) protons in ¹H NMR spectra differ between the Z and E configurations, allowing for the determination of the isomeric ratio in a mixture. researchgate.net

Table 1: Chemical Identifiers and Properties for Dimethyl Chloromaleate
IdentifierValue
Compound NameDimethyl chloromaleate
SynonymsChloromaleic acid dimethyl ester, (Z)-2-Chloro-2-butenedioic acid dimethyl ester
Molecular FormulaC₆H₇ClO₄ nih.gov
Molecular Weight178.57 g/mol nih.gov
CAS Number19393-45-4 (for the unspecified isomer) nih.gov
AppearanceColorless to light yellow liquid lookchem.com
Boiling Point215.4 °C at 760 mmHg lookchem.com
Density1.283 g/cm³ lookchem.com
Refractive Indexn20/D 1.437 lookchem.com

Historical Context and Significance in Organic Chemistry Research

The historical challenge associated with related compounds, such as dialkyl 2-halo malonates, has often been their synthesis in high purity. derpharmachemica.com For instance, the chlorination of dimethyl malonate with agents like sulfuryl chloride often yields the desired product contaminated with the starting material and di-chlorinated byproducts. derpharmachemica.com This has spurred research into optimizing reaction conditions to produce high-purity chlorinated esters for subsequent synthetic applications. derpharmachemica.com

The significance of dimethyl chloromaleate in organic chemistry lies in its role as a versatile electrophile and dienophile. It is a key intermediate in the synthesis of a variety of complex organic molecules. Its applications include:

Synthesis of Pharmaceutical Ingredients : Related dialkyl 2-halo malonates are important starting materials for producing Active Pharmaceutical Ingredients (APIs) such as the endothelin receptor antagonist Bosentan. derpharmachemica.com

Heterocyclic Chemistry : It is used in condensation reactions to construct heterocyclic rings like pyrimidinediones and benzofurans. derpharmachemica.com

Carbon-Carbon Bond Formation : The compound participates in Michael additions, ene reactions, and various nucleophilic substitution reactions, allowing for the construction of complex carbon skeletons. cdnsciencepub.comresearchgate.net For example, it can undergo vicarious nucleophilic substitution of hydrogen in reactions with carbanions. researchgate.net

Photochemistry : It has been used as a substrate in photochemical cycloadditions to create strained ring systems. sci-hub.se

Fullerene Chemistry : Dialkyl 2-halo malonates are employed in the Bingel-Hirsch reaction for the cyclopropanation of fullerenes. derpharmachemica.com

The reactivity of the carbon-chlorine bond combined with the electron-withdrawing nature of the ester groups makes dimethyl chloromaleate a potent Michael acceptor and a substrate for nucleophilic vinylic substitution, securing its place as a valuable tool for synthetic chemists. researchgate.net

Table 2: Research Findings on the Synthesis of Dimethyl 2-chloromalonate (A related precursor)
Chlorinating AgentConditionsReported Purity/YieldKey Observation
Sulfuryl ChlorideNeat (no solvent), 45 °C~83% conversion (by GC)Reaction did not go to completion. derpharmachemica.com
Sulfuryl Chloride40-45 °C, 4-5 hours~90% purity (by GC)Isolated product contained ~5% starting material and ~5% dichloro impurity. derpharmachemica.com
Sulfuryl Chloride (Literature Method)Not specified75% purityLiterature method cited as providing lower purity material. derpharmachemica.com
Dichlorantin (Literature Method)Not specified80% purityAnother literature method yielding impure product. derpharmachemica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClO4 B231277 Maleate, chloro-, dimethyl CAS No. 19393-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19393-45-4

Molecular Formula

C6H7ClO4

Molecular Weight

178.57 g/mol

IUPAC Name

dimethyl (E)-2-chlorobut-2-enedioate

InChI

InChI=1S/C6H7ClO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3+

InChI Key

VYXGXXYXSAMWBM-ONEGZZNKSA-N

SMILES

COC(=O)C=C(C(=O)OC)Cl

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/Cl

Canonical SMILES

COC(=O)C=C(C(=O)OC)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethyl Chloromaleate and Its Derivatives

Chlorination Reactions of Malonate Esters

A principal route for synthesizing chlorinated malonic esters involves the direct chlorination of a dialkyl malonate precursor. This method is valued for its use of readily available starting materials.

The chlorination of dimethyl malonate using sulfuryl chloride (SO₂Cl₂) is a widely adopted and practical method for producing dimethyl chloromalonate on both laboratory and pilot plant scales. derpharmachemica.comresearchgate.netderpharmachemica.com The reaction proceeds by adding sulfuryl chloride to dimethyl malonate. To manage the initial exothermic reaction, the addition is typically performed at a controlled temperature, often below 25°C. smolecule.com Following the addition, the mixture is heated to drive the reaction to completion. A common temperature range for this stage is 40-45°C, maintained for several hours. derpharmachemica.comsmolecule.com

The reaction can be conducted without a solvent (neat), which can lead to high conversion rates. derpharmachemica.com However, to improve handling and selectivity, various solvents can be employed. While methylene (B1212753) chloride has been used, more environmentally friendly solvents like toluene (B28343) have been investigated. derpharmachemica.com

Table 1: Optimized Conditions for Sulfuryl Chloride-Mediated Chlorination of Dimethyl Malonate

Parameter Condition Rationale / Observation Source(s)
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂) Commercially available and effective for chlorination of malonates. derpharmachemica.comvulcanchem.com
Molar Ratio 1.2 mole equivalents of SO₂Cl₂ per mole of dimethyl malonate An excess of the chlorinating agent helps drive the reaction, with this ratio providing a high yield of the desired mono-chloro product. derpharmachemica.com
Temperature Initial addition <25°C; Reaction at 40–45°C Controls initial exotherm and balances reaction rate with selectivity. derpharmachemica.comvulcanchem.com
Reaction Time 4–5 hours Sufficient time to achieve high conversion to the mono-chlorinated product without significant byproduct formation. derpharmachemica.com

| Solvent | Neat (solvent-free) or Toluene | Neat conditions can achieve high conversion (up to 88% product). Toluene is an alternative to chlorinated solvents. | derpharmachemica.com |

This process has been developed to achieve a purity of the resulting dimethyl chloromalonate of not less than 95%. derpharmachemica.com

A significant challenge in the chlorination of dimethyl malonate is the formation of impurities, primarily the over-chlorinated byproduct, dimethyl 2,2-dichloromalonate. derpharmachemica.com The formation of this dichloro-impurity is influenced by several factors:

Reaction Time: Prolonged reaction times lead to increased formation of the dichloro-product. In one study, extending the reaction to 48 hours resulted in the dichloro impurity increasing to 15%. derpharmachemica.comvulcanchem.com

Stoichiometry: Using a significant excess of sulfuryl chloride promotes over-chlorination. vulcanchem.com

Temperature: Higher temperatures can increase the rate of the second chlorination, leading to more dichloro byproduct. vulcanchem.com

Control of these parameters is therefore essential for maximizing the yield of the desired dimethyl chloromalonate. Careful monitoring of the reaction progress, for instance by Gas Chromatography (GC), allows the reaction to be stopped once the optimal conversion of the starting material is achieved, minimizing the formation of dimethyl 2,2-dichloromalonate. derpharmachemica.com Unreacted dimethyl malonate can also remain as an impurity. derpharmachemica.com

Table 2: Influence of Solvent on Impurity Formation in the Chlorination of Dimethyl Malonate

Solvent Dimethyl Malonate (%)* Dimethyl Chloromalonate (%)* Dimethyl 2,2-dichloromalonate (%)*
Toluene 13.2 76.2 8.7
Neat (No Solvent) 5.9 88.0 5.0

Data represents area % by GC after 5 hours at 45°C with 1.2 eq. of SO₂Cl₂. derpharmachemica.com

Sulfuryl Chloride-Mediated Chlorination

Synthesis from Maleic Anhydride (B1165640) Precursors

An alternative synthetic pathway to dimethyl chloromaleate starts with maleic anhydride. This method involves the reaction of maleic anhydride with methanol (B129727) and chlorine gas, typically in the presence of a catalyst. ontosight.ai This process directly yields the (Z)-isomer of the compound. ontosight.ai

The synthesis of the related, non-chlorinated dimethyl maleate (B1232345) from maleic anhydride is a well-established two-step process. First, maleic anhydride undergoes nucleophilic acyl substitution with methanol to form the monomethyl ester. This is followed by a Fischer esterification to yield dimethyl maleate. chemicalbook.com A similar principle, incorporating a chlorination step, is applied for the synthesis of dimethyl chloromaleate. The production can be run as a continuous process, which enhances energy efficiency and reaction rates, making it suitable for industrial applications. google.com

Isomerization Pathways for Chloroalkene Esters

Dimethyl chloromaleate exists as the (Z)-isomer, where the chlorine atom and the adjacent ester group are on the same side of the carbon-carbon double bond. ontosight.ai Under certain conditions, it can be converted to its (E)-isomer, dimethyl chlorofumarate.

The isomerization from the maleate (Z) form to the more stable fumarate (B1241708) (E) form can be achieved through catalysis. Acid catalysis is a common method for this transformation. For instance, the isomerization of diethyl chloromaleate to diethyl chlorofumarate has been successfully demonstrated using phosphorus oxychloride as a catalyst. google.com The process typically involves heating the chloromaleate ester with a catalytic amount of the agent. google.com The isomerization can be performed in the presence of an inert solvent or under neat conditions, with temperatures maintained between 100°C and 150°C. google.com The resulting chlorofumarate ester can then be purified by distillation or crystallization. google.com

Derivatization Strategies and Esterification Techniques

Dimethyl chloromaleate is a versatile intermediate in organic synthesis, primarily due to the reactivity of its carbon-carbon double bond and the chloro group. smolecule.com

Its derivatization is key to producing more complex molecules. A notable application is in the synthesis of pharmaceutical intermediates. For example, dimethyl chloromalonate reacts with guaiacol (B22219) in the presence of a base like sodium hydroxide (B78521) to produce dimethyl 2-(2-methoxyphenoxy)malonate, an intermediate in the synthesis of the drug Bosentan. derpharmachemica.com It is also used in the synthesis of heterocyclic compounds like 4,5,6-trichloropyrimidine (B159284) and in multi-component reactions to form complex organophosphorus compounds. lookchem.com

Esterification techniques are fundamental to the synthesis of the parent compound itself. The term generally refers to the reaction of a carboxylic acid with an alcohol to form an ester and water, a reaction that is typically catalyzed by a strong acid like sulfuric acid. libretexts.orgolabs.edu.in In the context of dimethyl chloromaleate, this would involve the esterification of chloromaleic acid with methanol. Since the reaction is reversible, the removal of water is necessary to drive the equilibrium towards the formation of the diester. chemicalbook.com Alternatively, more reactive derivatives of the carboxylic acid, such as an acyl chloride or an acid anhydride, can be used to achieve higher yields in a non-reversible reaction. chemrevise.org

Mechanistic Investigations of Dimethyl Chloromaleate Reactivity

Electrophilic and Nucleophilic Reaction Pathways

Dimethyl chloromaleate is a quintessential electrophile, a molecule that is electron-deficient and readily accepts electrons from a nucleophile to form a chemical bond. byjus.com Its electrophilic character stems from several structural features. The carbon-carbon double bond is electron-poor due to the conjugative and inductive effects of the two adjacent carbomethoxy groups. Furthermore, the chlorine atom, despite its ability to donate a lone pair via resonance, primarily exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the vinylic carbons. mdpi.comresearchgate.net The carbonyl carbons of the ester groups also serve as hard electrophilic centers. core.ac.uk

The compound's reactivity is most prominently displayed in its interactions with nucleophiles. Nucleophilic attack can occur at multiple sites, leading to various reaction pathways. In reactions with carbanions, for instance, nucleophilic addition has been observed to occur faster at the vinylic carbon bearing a hydrogen atom than at the chlorine-substituted carbon. mdpi.comresearchgate.net This is a common feature in reactions with π-electrophiles containing leaving groups, where the reaction often proceeds via an addition-elimination sequence. mdpi.comresearchgate.net The reaction of dimethyl chloromaleate with halomethyl aryl sulfone carbanions, for example, proceeds through an elimination-addition sequence. researchgate.net This highlights the compound's role as an electrophilic substrate in complex transformations.

Addition Reactions Involving the Unsaturated System

The electron-deficient double bond is the primary site for addition reactions, a major class of transformations for this compound. These reactions involve the breaking of the π-bond and the formation of two new sigma bonds.

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org Electron-poor alkenes, such as dimethyl chloromaleate, are excellent dienophiles.

Photochemical cycloadditions represent another pathway for forming cyclic structures. For instance, the photochemical cycloaddition of the enol acetate (B1210297) of a cyclic β-diketone to an alkene can produce β-acetoxy ketone adducts. sci-hub.se While specific studies on [4+2] cycloadditions with dimethyl chloromaleate are not extensively detailed in readily available literature, its structural similarity to other potent dienophiles like maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate (B1228247) (DMAD) suggests a high potential for such reactions. researchgate.netnih.gov Research on related systems shows that such cycloadditions are often catalyzed by Lewis acids or proceed under thermal conditions. cdnsciencepub.com

A documented example of a related cycloaddition involves the photochemical reaction of an enol acetate with dimethyl chloromaleate, demonstrating its capability to participate in the formation of complex cyclic systems. sci-hub.se

Table 1: Example of Photochemical Cycloaddition with Dimethyl Chloromaleate

Reactant 1 Reactant 2 Conditions Product Type Reference

The Michael addition, or conjugate addition, is a crucial reaction pathway for dimethyl chloromaleate. rsc.org This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). nih.gov The high electrophilicity of the double bond in dimethyl chloromaleate makes it an excellent Michael acceptor for a wide range of soft nucleophiles. researchgate.net

The reaction generally proceeds via nucleophilic attack on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final adduct. The stereochemistry of the newly formed chiral centers can often be controlled, as demonstrated in the diastereoselective Michael addition of β-lactone enolates to dimethyl maleate (B1232345). rsc.org

The aza-Michael addition involves the conjugate addition of a nitrogen-based nucleophile, such as an amine or its derivative, to an activated alkene. Dimethyl maleate has been identified as a highly reactive and selective acceptor for aza-Michael additions, reacting efficiently with various aliphatic amines at room temperature without a catalyst. um.edu.mt Given the increased electrophilicity conferred by the chlorine atom, dimethyl chloromaleate is expected to be even more reactive.

The dynamics of these reactions have been investigated through both experimental and computational studies. For example, the reaction of guanidinium (B1211019) salts with the related dimethyl acetylenedicarboxylate (DMAD) involves an initial halide addition to DMAD to form a halomaleate or halofumarate anion in situ. mdpi.comnih.govresearchgate.net This anion then deprotonates the guanidinium cation, and the resulting neutral guanidine (B92328) undergoes a tandem aza-Michael addition/intramolecular cyclization. mdpi.comnih.govresearchgate.netsciprofiles.comresearchgate.net Computational studies using Density Functional Theory (DFT) have shown that the initial nucleophilic addition is the most energetically demanding step in this sequence. mdpi.comnih.gov

Table 2: Examples of Aza-Michael Addition Reactions

Nucleophile Electrophile Conditions Product Type Finding Reference
Aliphatic Amines Dimethyl Maleate Neat, Room Temp. Mono-adducts High yields, no catalyst needed. um.edu.mt
Guanidinium Chlorides Dimethyl Acetylenedicarboxylate (DMAD) N/A (DFT Study) Cyclic Amides Reaction proceeds via in situ formation of a chlorofumarate anion, followed by aza-Michael addition and cyclization. mdpi.comnih.gov

The conjugate addition of other heteroatom nucleophiles, such as thiols (thiol-Michael) and alcohols (hydroxyl-Michael), to activated alkenes is a cornerstone of synthetic chemistry. acs.org While the "-yne" suffix in the section title technically refers to alkynes, the principle of heteronucleophile conjugate addition is directly applicable to the alkene system of dimethyl chloromaleate.

Thiol-Michael Addition: The addition of thiols to electron-deficient alkenes is a highly efficient reaction, often proceeding under mild, base-catalyzed conditions. acs.orgresearchgate.net The reaction of 2-aminothiophenol (B119425) with dimethyl acetylenedicarboxylate, a close structural analog of dimethyl chloromaleate, demonstrates that the thiol group adds preferentially as a soft nucleophile to the electrophilic triple bond before any subsequent reaction of the amino group. acs.org This selectivity underscores the high propensity of thiols to act as Michael donors to such electrophilic systems.

Amino-Michael Addition: This is another term for the aza-Michael additions discussed in the previous section. The high reactivity of amines as nucleophiles in conjugate additions to substrates like dimethyl maleate is well-established. um.edu.mtresearchgate.net

Hydroxyl-Michael Addition: The addition of alcohols or water to activated alkenes is also possible, though typically requires stronger basic conditions compared to thiol or amine additions, as alkoxides are harder nucleophiles. In competitive reactions, the addition of amides, carboxylates, and amino alcohols to DMAD exclusively yields fumarate (B1241708) derivatives, whereas alcohols can produce a mixture of both fumarate and maleate isomers. researchgate.net This indicates that the stereochemical outcome can be influenced by the nature of the nucleophile.

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one molecule (the ene) to another molecule with a double or triple bond (the enophile), resulting in the formation of a new sigma bond and a new π-bond. Electron-deficient species are effective enophiles.

While direct reports of ene reactions involving dimethyl chloromaleate are sparse, its structural analog, dimethyl acetylenedicarboxylate (DMAD), is known to participate in Lewis acid-promoted ene reactions with various olefins. cdnsciencepub.com For example, the reaction of DMAD with 2-methyl-2-butene (B146552) in the presence of aluminum chloride proceeds vigorously to form the corresponding ene adduct. cdnsciencepub.com Given that dimethyl chloromaleate is also a highly electrophilic system, it possesses the fundamental characteristics of a potent enophile, suggesting its potential to undergo ene reactions with suitable ene partners under appropriate thermal or catalytic conditions.

Michael-Type Conjugate Additions

Aza-Michael Addition Dynamics

Substitution Reactions at Vinylic Centers

The carbon-carbon double bond in dimethyl chloromaleate is electron-deficient due to the presence of two electron-withdrawing carbomethoxy groups. This electronic feature makes the vinylic carbons susceptible to attack by nucleophiles, opening pathways for substitution reactions that are uncommon for unactivated alkenes.

Vinylic nucleophilic substitution (SNV) on dimethyl chloromaleate and related activated alkenes typically proceeds through a multi-step addition-elimination mechanism rather than a concerted SN2-like pathway. nih.gov The presence of the ester functional groups is crucial as they can stabilize the negative charge of the carbanionic intermediate formed during the reaction. nih.govsioc-journal.cn

The generally accepted mechanism involves two key steps:

Nucleophilic Addition: A nucleophile attacks one of the sp²-hybridized carbons of the double bond. For dimethyl chloromaleate, the attack can occur at either the carbon bearing the chlorine atom or the carbon bearing the hydrogen atom. This initial attack breaks the π-bond and forms a tetrahedral carbanionic intermediate. The negative charge on this intermediate is delocalized and stabilized by the adjacent ester groups.

Elimination: The intermediate can then rearomatize by expelling a leaving group. If the initial attack was at the chlorine-bearing carbon, the chloride ion is eliminated, resulting in a net substitution of the chlorine. If the attack occurs at the hydrogen-bearing carbon, the subsequent elimination step is more complex and forms the basis of vicarious nucleophilic substitution.

In some instances, particularly with halomaleates, the reaction can proceed through an alternative elimination-addition sequence. researchgate.net In this pathway, a base first removes the vinylic proton, leading to an elimination of the chloride ion to form a transient acetylenic intermediate (dimethyl acetylenedicarboxylate). This highly electrophilic alkyne is then immediately attacked by the nucleophile to yield the final product.

Computational studies on simpler vinylic systems suggest that while a direct, single-step substitution is theoretically possible in the gas phase, the activation barriers are prohibitively high. nih.gov In solution, the multi-step pathway involving a discrete carbanionic intermediate is strongly favored for substrates with electron-withdrawing groups, which is the case for dimethyl chloromaleate. nih.gov

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution where a hydrogen atom is replaced, rather than a more conventional leaving group like a halogen. wikipedia.org This reaction is characteristic of electron-deficient systems and requires a nucleophile that possesses its own leaving group at the nucleophilic center (e.g., the carbanion of chloromethyl phenyl sulfone). organic-chemistry.orgkuleuven.be

The mechanism involves:

Addition of the carbanion to an electron-deficient carbon-hydrogen bond, forming a σH adduct. mdpi.com

Base-induced β-elimination of a hydrogen halide molecule from the adduct. The hydrogen comes from the ring (or alkene), and the halide comes from the original nucleophile. kuleuven.be

Protonation of the resulting anion to yield the final substituted product.

In molecules like dimethyl chloromaleate, there is a direct competition between the conventional SNV pathway (substitution of the chlorine) and the VNS pathway (substitution of the hydrogen). Research has shown that nucleophilic attack on electron-deficient alkenes is often kinetically favored at the carbon atom bearing a hydrogen over a carbon atom bearing a halogen. researchgate.netmdpi.com Studies involving the reaction of carbanions with dialkyl halomaleates and halofumarates have demonstrated that the addition of the carbanion is faster at the C-H bond position. researchgate.net This preference is attributed to the partial protection of the halogen-bearing carbon from nucleophilic attack. mdpi.com Consequently, VNS of hydrogen is often a faster and more efficient process than the direct vinylic substitution of the chlorine atom. researchgate.netkuleuven.be

Table 1: Comparison of Nucleophilic Substitution Pathways for Dimethyl Chloromaleate

Feature Vinylic Nucleophilic Substitution (SNV) of Halogen Vicarious Nucleophilic Substitution (VNS) of Hydrogen
Target Site Carbon atom bonded to Chlorine Carbon atom bonded to Hydrogen
Mechanism Addition-Elimination Addition-β-Elimination
Nucleophile Standard nucleophile (e.g., RO⁻, R₂NH) Carbanion with a leaving group (e.g., ⁻CH(Cl)SO₂Ph)
Key Intermediate Carbanion stabilized by ester groups σH adduct
Relative Rate Generally slower than VNS in competitive scenarios. researchgate.netkuleuven.be Generally faster than SNV of halogen. researchgate.netmdpi.com
Product Substitution of Cl with the nucleophile Substitution of H with the carbanion moiety

Vinylic Nucleophilic Substitution Mechanisms

Catalytic Transformations

The reactivity of dimethyl chloromaleate can be significantly enhanced and controlled through the use of catalysts, enabling transformations that are otherwise difficult to achieve.

While direct metal-catalyzed cross-coupling reactions involving the vinylic C-Cl bond of dimethyl chloromaleate are not extensively documented, related compounds and the maleate framework participate in various metal-catalyzed transformations. Lewis acids like aluminum chloride (AlCl₃) are known to promote ene reactions involving dimethyl acetylenedicarboxylate (DMAD), a precursor to dimethyl chloromaleate, indicating that Lewis acid catalysis could potentially activate the double bond of dimethyl chloromaleate towards certain nucleophiles. cdnsciencepub.com

Transition metals are effective in generating reactive intermediates that can be trapped by maleate esters. For instance, the rhodium(II)- or copper(I)-catalyzed decomposition of diazo compounds generates transient carbonyl ylides. These ylides can be efficiently intercepted by dimethyl maleate in [3+2] cycloaddition reactions to form substituted tetrahydrofurans. researchgate.net Silver(I) catalysts have also been employed in similar reactions involving vinyldiazoacetates. researchgate.net These examples highlight the ability of the maleate core to act as a dipolarophile in metal-catalyzed cycloadditions.

Dimethyl chloromaleate and its parent compound, dimethyl maleate, are valuable substrates in organocatalyzed reactions. Guanidines and their salts have emerged as powerful organocatalysts for reactions involving related activated alkynes and alkenes. researchgate.net For example, the reaction of guanidinium chlorides with dimethyl acetylenedicarboxylate (DMAD) proceeds via a tandem aza-Michael addition/intramolecular cyclization. mdpi.comnih.gov DFT studies of this process show that a 2-chlorofumarate anion can be formed in situ, highlighting the role of such chlorinated diesters in these catalytic cycles. researchgate.net The bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is a particularly effective catalyst for these types of transformations. researchgate.net

Furthermore, the electron-deficient double bond of dimethyl maleate makes it a good dienophile in organocatalyzed Diels-Alder reactions. The electronic structure and reactivity of various dienes with dimethyl maleate have been investigated, demonstrating its utility in forming six-membered rings under non-metallic conditions. mdpi.com

Table 2: Examples of Catalytic Transformations Involving the Maleate Framework

Catalyst Type Catalyst Example Reaction Type Substrate Mentioned Product Type Reference
Metal Rhodium(II) acetate [3+2] Cycloaddition Dimethyl maleate Tetrahydrofurans researchgate.net
Metal Lewis Acid (AlCl₃) Ene Reaction Dimethyl acetylenedicarboxylate Pentadiene dicarboxylates cdnsciencepub.com
Organo Guanidinium salts Aza-Michael/Cyclization Dimethyl acetylenedicarboxylate Heterocyclic amides mdpi.comnih.gov
Organo (Not specified) Diels-Alder Dimethyl maleate Cyclohexene derivatives mdpi.com

Metal-Catalyzed Processes

Photochemical Reactions and Transformations

Photochemistry offers unique pathways for the transformation of organic molecules by accessing excited electronic states with distinct reactivities. msu.edu For dimethyl chloromaleate, several photochemical reactions can be anticipated based on its structure.

A primary photochemical process for substituted alkenes is cis-trans isomerization. wikipedia.org Upon absorption of UV light, the π-bond in dimethyl chloromaleate can be temporarily broken, allowing for rotation around the central carbon-carbon single bond. Subsequent relaxation to the ground state can yield the thermodynamically more stable trans isomer, dimethyl chlorofumarate. This photoisomerization is a common reaction for many alkenes. wikipedia.org

Another potential photochemical pathway involves the carbon-chlorine bond. The absorption of light can induce the cleavage of the C-Cl bond. This cleavage can be heterolytic, as seen in the photoheterolysis of N,N-dimethyl-4-chloroaniline which yields a phenyl cation, or homolytic to produce a vinylic radical. nih.gov The resulting reactive intermediate—cationic or radical—could then undergo further reactions such as addition to other molecules or rearrangement.

The presence of carbonyl groups also introduces the possibility of Norrish-type reactions, although these are typically more prevalent in ketones. nih.gov These reactions involve intramolecular hydrogen abstraction or cleavage adjacent to the carbonyl group. Given the other reactive sites on dimethyl chloromaleate, such pathways may be less favored but remain a theoretical possibility under specific photochemical conditions.

Photoheterolysis Pathways

The photoheterolysis of a carbon-halogen bond is a photochemical reaction wherein the absorption of light leads to the cleavage of the bond, resulting in the formation of a carbocation and a halide anion. While specific, detailed studies on the photoheterolysis of dimethyl chloromaleate are not extensively documented in the reviewed literature, the potential for this reaction pathway can be inferred from the known photochemistry of related vinyl chlorides and polychlorinated alkenes.

Upon irradiation, it is conceivable that dimethyl chloromaleate could undergo heterolytic cleavage of the carbon-chlorine (C-Cl) bond. This process would be initiated by the absorption of a photon, promoting the molecule to an excited electronic state. In this excited state, the electron distribution within the molecule is altered, potentially weakening the C-Cl bond and favoring its cleavage. The expected products of such a photoheterolysis event would be a vinyl cation and a chloride ion.

The general mechanism for the photoisomerization of alkenes involves the initial absorption of light energy, leading to the unpairing of the pi electrons in the carbon-carbon double bond. oit.edu This results in a diradical species where free rotation can occur around the now single carbon-carbon bond, leading to geometric isomers upon reformation of the pi bond. oit.edu In the case of chlorinated alkenes, photodegradation can also occur through dechlorination. Studies on polychlorinated biphenyls (PCBs) have shown that the position of the chlorine atom on the aromatic ring influences its reactivity, with ortho-chlorines being generally more labile. nih.gov While dimethyl chloromaleate is not an aromatic system, the principle that the molecular environment of the chlorine atom is critical to its photochemical fate remains relevant.

It is important to note that direct photolysis is one of several degradation pathways for vinyl chlorides. nih.gov The efficiency of such reactions is often dependent on the wavelength of the incident light and the presence of other chemical species that can act as photosensitizers or quenchers. oup.comcdnsciencepub.com Without direct experimental evidence for dimethyl chloromaleate, the discussion of its photoheterolysis remains a theoretical consideration based on the behavior of analogous compounds.

Photochemical Cycloaddition Studies

The photochemical [2+2] cycloaddition is a well-established reaction in organic synthesis for the formation of four-membered rings. acs.orglibretexts.orglibretexts.org This reaction has been successfully applied to dimethyl chloromaleate, particularly in the synthesis of complex natural products.

A notable example is the photochemical cycloaddition of dimethyl chloromaleate with the enol acetate of cyclopentane-1,3-dione. This reaction serves as a key step in the synthesis of stipitatonic acid. sci-hub.se The reaction is typically carried out by irradiating a solution of the reactants in a solvent like dioxane with ultraviolet light. sci-hub.se Similarly, the adduct of 3-acetoxycyclopenten-2-one and dimethyl chloromaleate has been utilized in the synthesis of stipitatonic acid, demonstrating the utility of this photochemical approach.

The mechanism of the [2+2] photocycloaddition of α,β-unsaturated carbonyl compounds, such as dimethyl chloromaleate, is generally understood to proceed through a stepwise mechanism involving a triplet excited state. acs.org The process is initiated by the absorption of a photon by the α,β-unsaturated ester, which promotes it to a singlet excited state. This is followed by intersystem crossing to the more stable triplet state. The triplet-state molecule then interacts with a ground-state alkene (in this case, the enol acetate) to form a triplet 1,4-diradical intermediate. acs.org Subsequent spin inversion of this diradical to a singlet state is followed by ring closure to yield the cyclobutane (B1203170) product.

The use of photosensitizers can facilitate the population of the triplet state of the reacting enone, and in some cases, photocatalysts can enable these cycloadditions using visible light. nih.govnih.gov The stereochemistry of the resulting cyclobutane is influenced by the geometry of the reactants and the stability of the intermediate diradical. Theoretical studies on similar systems have shown that the formation of the triplet 1,4-diradical is a key step that governs the outcome of the reaction. acs.org

The following table summarizes the key findings from research on the photochemical cycloaddition of dimethyl chloromaleate.

Reactant 1Reactant 2SolventLight SourceProduct ApplicationReference
Dimethyl chloromaleateCyclopentanedione enol acetateDioxaneRayonet reactor (350 nm lamps)Synthesis of stipitatonic acid sci-hub.se
Dimethyl chloromaleate3-Acetoxycyclopenten-2-oneDioxaneNot specifiedSynthesis of stipitatonic acid

Polymerization and Material Science Aspects of Chloromaleates

Radical Copolymerization Kinetics and Mechanisms

The kinetics of radical copolymerization involving 1,2-disubstituted ethylenes like dimethyl chloromaleate are complex. These monomers often exhibit a low tendency to homopolymerize due to steric hindrance around the double bond, but they can readily copolymerize with other vinyl monomers. The study of their copolymerization behavior provides fundamental insights into the reactivity of the monomer and the resulting polymer structure.

The relative reactivity of two monomers in a copolymerization reaction is quantified by monomer reactivity ratios (r₁ and r₂), as defined by the Mayo-Lewis equation. open.edu This equation describes the instantaneous composition of the copolymer being formed from a given monomer feed composition. open.edu The reactivity ratio, for instance r₁, is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homopropagation) to the rate constant of it adding monomer 2 (cross-propagation). open.edu

If r₁ > 1, the radical prefers to add its own monomer.

If r₁ < 1, the radical prefers to add the other monomer.

If r₁r₂ ≈ 0, there is a strong tendency for alternation. uc.edu

If r₁r₂ ≈ 1, a random or statistical copolymer is formed. open.edu

While specific data for dimethyl chloromaleate is sparse in readily available literature, studies on its close analogue, diethyl chloromaleate, in copolymerization with styrene (B11656) (St) provide valuable insights. researchgate.net The reactivity ratios for the styrene (M₁) and diethyl chloromaleate (M₂) system illustrate the strong alternating tendency characteristic of maleate (B1232345) derivatives.

Table 1: Reactivity Ratios for the Copolymerization of Styrene (M₁) with Maleate Derivatives (M₂)
Monomer 2 (M₂)r₁ (Styrene radical)r₂ (M₂ radical)r₁r₂ ProductCopolymerization Behavior
Diethyl Chloromaleate0.260.008~0.002Strongly Alternating
Diethyl Fumarate (B1241708)0.300.07~0.021Alternating
Maleic Anhydride (B1165640)0.0100Strictly Alternating

Data for Diethyl Chloromaleate and Diethyl Fumarate are representative values from literature. Maleic Anhydride data is a well-established example of alternating copolymerization.

The extremely low values for r₂ indicate that the chloromaleate radical has a negligible tendency to add another chloromaleate monomer, primarily due to steric hindrance. The low r₁ value and the r₁r₂ product close to zero confirm that both radicals prefer to add the other monomer, leading to a high degree of alternation in the polymer chain. uc.edu This ensures a regular incorporation of the chloromaleate monomer into the copolymer backbone.

The copolymerization behavior of dimethyl chloromaleate is governed by a combination of steric and electronic factors.

Steric Influences: Symmetrically disubstituted ethylenes like maleates are known to polymerize with difficulty, if at all, due to steric hindrance. nist.gov The two bulky ester groups on the same side of the double bond (cis-isomer) sterically shield it from the approaching radical. This is evident when comparing the reactivity of diethyl maleate with its trans-isomer, diethyl fumarate. Diethyl fumarate is significantly more reactive toward a styrene radical than diethyl maleate because the trans-configuration reduces steric crowding. nist.gov Maleic anhydride, despite being a cis-isomer, is highly reactive due to its planar, five-membered ring structure which reduces steric hindrance and increases double bond polarity. nist.gov The reactivity of diethyl chloromaleate with a styrene radical has been reported to be about double that of diethyl maleate, suggesting the electronic effect of the chlorine atom partially overcomes the steric hindrance. nist.gov

Electronic Influences: The chlorine atom and the two carbonyl groups are strongly electron-withdrawing. This creates a significant positive polarity (electron deficiency) on the carbon-carbon double bond. When copolymerized with an electron-rich monomer like styrene, which has an electron-donating phenyl group, a donor-acceptor complex can form between the two monomers. This interaction strongly promotes cross-propagation (the addition of one monomer to the radical of the other), leading to the observed alternating tendency in the copolymer. nist.gov

Reactivity Ratios and Monomer Incorporation Studies

Polymer Microstructure Analysis and Control

The microstructure of a copolymer—specifically the sequence distribution of monomer units along the chain—is critical as it dictates the material's macroscopic properties. For copolymers containing dimethyl chloromaleate, the strong alternating tendency (as indicated by reactivity ratios) suggests a highly regular microstructure where chloromaleate and comonomer units are arranged in a repeating fashion (e.g., -A-B-A-B-).

The primary tool for elucidating such microstructures is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR. mdpi.com By analyzing the chemical shifts in the ¹³C NMR spectrum, researchers can identify carbon atoms in different chemical environments. mdpi.comresearchgate.net For instance, the signal for a carbonyl carbon in a chloromaleate unit might split into multiple peaks depending on its neighboring monomer units (triad sequences like A-A-A, A-A-B, B-A-B, etc.). The relative areas of these peaks allow for the quantification of different monomer sequences, confirming the degree of alternation or randomness in the polymer chain. researchgate.net While predicting NMR resonance frequencies with perfect accuracy remains challenging for new polymers, comparing spectra from copolymers synthesized with different monomer feeds allows for detailed assignments of the polymer microstructure. mdpi.com

Development of Functional Polymeric Materials

The unique structure of dimethyl chloromaleate makes it a valuable monomer for synthesizing functional polymers, particularly polyester (B1180765) resins, where its incorporation can impart specific desirable characteristics.

Unsaturated polyester resins (UPRs) are typically synthesized via a two-step polycondensation reaction. umcs.plcore.ac.uk In the first step, a mixture of diols (e.g., propylene (B89431) glycol) and dicarboxylic acids or their anhydrides (e.g., maleic anhydride, phthalic anhydride) are heated to form a linear or branched polyester prepolymer. umcs.plnih.gov This reaction is carried out at elevated temperatures (e.g., 180-220°C) under an inert atmosphere, with water being removed as a byproduct. umcs.plcore.ac.uk

Dimethyl chloromaleate can be incorporated into this process. A plausible synthesis route involves the transesterification of dimethyl chloromaleate with a diol like propylene glycol, or its hydrolyzed diacid form can be used in a direct esterification reaction. The resulting unsaturated polyester prepolymer contains the chloromaleate moiety as an integral part of its backbone.

In the second step, the viscous polyester prepolymer is cooled and dissolved in a reactive diluent, which is typically an unsaturated vinyl monomer like styrene. nih.gov The addition of a free-radical initiator (e.g., methyl ethyl ketone peroxide) and an accelerator at ambient temperature initiates a crosslinking copolymerization reaction between the double bonds of the reactive diluent and the unsaturation sites (from the chloromaleate) in the polyester chain. chalcogen.ro This transforms the liquid resin into a rigid, three-dimensional thermoset network. chalcogen.ro

The inclusion of dimethyl chloromaleate units into a polymer network significantly alters its final properties.

Thermal Properties: The rigidity of the chloromaleate structure and the strong intermolecular forces arising from the polar C-Cl and C=O bonds can restrict the mobility of the polymer chains. This typically leads to an increase in the glass transition temperature (Tg) of the cured resin, enhancing its heat resistance and dimensional stability at elevated temperatures. umcs.pl

Mechanical Properties: The incorporation of rigid monomeric units generally increases the hardness, tensile strength, and flexural modulus of the resulting polymer. researchgate.netccsenet.org The high crosslink density achievable in UPRs containing chloromaleate contributes to a stiff and strong material. umcs.pl However, this increased rigidity can sometimes lead to reduced impact strength or increased brittleness. researchgate.net

Flame Retardancy: The presence of chlorine in the polymer backbone is a well-known strategy for imparting flame retardancy. Upon combustion, chlorine-containing polymers can release hydrogen chloride (HCl) gas, which can interfere with the radical chain reactions of combustion in the gas phase, thereby acting as a flame suppressant.

Chemical Resistance: The crosslinked nature of the final thermoset resin provides good general chemical resistance. The ester linkages, however, can be susceptible to hydrolysis, a factor that can be mitigated by the choice of comonomers that provide steric hindrance around the ester group. chalcogen.ro

Computational and Theoretical Chemistry of Dimethyl Chloromaleate

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are at the forefront of computational studies on dimethyl chloromaleate and related species. These approaches allow for the accurate calculation of molecular energies, structures, and electronic properties. nih.govmdpi.comresearchgate.net

DFT studies have been crucial in mapping out the reaction mechanisms involving chloromaleate species. A notable example is the investigation of the reaction between guanidinium (B1211019) chlorides and dimethyl acetylenedicarboxylate (B1228247) (DMAD), which proceeds via a tandem aza-Michael addition/intramolecular cyclization. nih.govresearchgate.net In this process, a 2-chloromaleate anion is formed as an in-situ intermediate upon deprotonation with the chloride anion. nih.govsciprofiles.com

The analysis of transition state (TS) structures is fundamental to understanding reaction kinetics. In the tandem aza-Michael addition/intramolecular cyclization involving the formation of the chloromaleate intermediate, DFT calculations have been used to locate and characterize the transition states along the reaction coordinate. mdpi.com

These investigations have shown that the initial nucleophilic addition of the guanidine (B92328) to DMAD is the most energetically demanding step, representing the primary barrier on the reaction energy profile. nih.govsciprofiles.com By calculating the Gibbs energies of the transition states, researchers can rationalize the observed product distributions and reaction rates. mdpi.com

Quantum chemical calculations are highly effective for determining the relative stabilities of different isomers. In the context of the chloromaleate anion, computational studies have compared its stability to its geometric isomer, the 2-chlorofumarate anion. nih.gov DFT calculations at the B3LYP level have been used to determine their gas-phase basicities (GB). The results indicate that the 2-chlorofumarate anion is slightly more basic than the 2-chloromaleate anion. mdpi.com

AnionCalculated Gas-Phase Basicity (kJ mol⁻¹)
2-Chlorofumarate1477
2-Chloromaleate1469
Chloride (for comparison)1388

This interactive table shows the calculated gas-phase basicities for chloromaleate and related anions. mdpi.com

These values are significantly higher than that of the chloride anion, which explains why the deprotonation of the guanidinium cation by the newly formed chlorofumarate or chloromaleate anion is highly favored over deprotonation by the initial chloride anion. nih.govmdpi.com

The electronic structure of a molecule dictates its reactivity. For compounds like dimethyl chloromaleate, Frontier Molecular Orbital (FMO) theory is a valuable framework for predicting their behavior in reactions such as cycloadditions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can provide insights into the electrophilic and nucleophilic nature of different sites within the molecule.

The electronic properties of the chloromaleate anion, specifically its high gas-phase basicity, are a direct consequence of its electronic structure. mdpi.com The distribution of electron density, influenced by the chlorine atom and the carboxylate groups, makes the anion a potent base and nucleophile in subsequent reaction steps. nih.gov

Conformational Isomerism and Energetic Stabilities

Molecular Dynamics Simulations of Reactivity

While quantum chemical calculations excel at describing stationary points on a potential energy surface, molecular dynamics (MD) simulations provide a way to study the dynamic evolution of a chemical system over time. diva-portal.orgescholarship.org For dimethyl chloromaleate, MD simulations can be employed to model its behavior in solution, including conformational dynamics, solvent interactions, and the trajectories of reactive encounters.

For instance, MD simulations can model the hydrolysis pathways of ester precursors like dimethyl chloromaleate in aqueous environments. Such simulations can reveal the step-by-step mechanism of the reaction, including the role of individual water molecules and the structural changes the molecule undergoes. nih.gov By incorporating reactive force fields, MD can explicitly simulate chemical bond formation and breaking, offering a powerful tool to study reaction dynamics that are inaccessible to static quantum chemical methods alone. escholarship.org

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or physical properties. nih.govnih.gov These models are typically developed using a set of molecular descriptors—numerical values that encode structural, geometric, or electronic features of the molecules. nih.gov

For a series of derivatives of dimethyl chloromaleate, QSPR could be a valuable tool for predicting their chemical behavior without the need for extensive experimentation for each new compound. For example, a QSPR model could be developed to predict the rate of polymerization or the reactivity in cycloaddition reactions based on descriptors calculated for different substituted chloromaleates. nist.gov While specific QSPR studies on dimethyl chloromaleate are not widely reported, the methodology has been successfully applied to related compounds and reaction classes, demonstrating its potential for accelerating the discovery and optimization of molecules with desired properties. oup.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of dimethyl chloromaleate, offering insights into its proton and carbon framework and stereochemistry.

¹H and ¹³C NMR for Structural Elucidation and Stereochemistry

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of dimethyl chloromaleate.

In a study involving the ene reaction of olefins with dimethyl acetylenedicarboxylate (B1228247), dimethyl chloromaleate was identified as a by-product. Its ¹H NMR spectrum showed a characteristic signal at δ 6.33. cdnsciencepub.com This chemical shift is indicative of the vinyl proton in the chloromaleate structure.

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical environments of all carbon atoms in the molecule. For comparison, in related dimethyl esters, the methoxy (B1213986) carbons typically appear around δ 51-52 ppm. cdnsciencepub.com The carbonyl carbons and the olefinic carbons would have distinct chemical shifts that are sensitive to the presence of the electron-withdrawing chlorine atom and the ester groups.

The stereochemistry of the molecule, specifically the cis relationship of the two ester groups in the maleate (B1232345) form, is a key feature. This arrangement influences the chemical shifts of the protons and carbons due to the spatial proximity of the functional groups.

Table 1: Predicted ¹H NMR Spectral Data for Dimethyl Maleate (for comparison)

Chemical Shift (ppm)Multiplicity
6.29s
3.78s

This table is based on predicted data for the parent compound, dimethyl maleate, and serves as a reference for understanding the spectral features of its chlorinated derivative. hmdb.cahmdb.ca

Table 2: Predicted ¹³C NMR Spectral Data for Dimethyl Maleate (for comparison)

Chemical Shift (ppm)Assignment
165.1C=O
129.8C=C
52.1O-CH₃

This table is based on predicted data for the parent compound, dimethyl maleate, and provides a reference for interpreting the spectrum of its chlorinated derivative.

Advanced NMR Techniques for Mechanistic Insights

Advanced NMR techniques, such as 2D NMR (COSY, HMQC, HMBC), can provide deeper insights into the connectivity and spatial relationships within the dimethyl chloromaleate molecule. These techniques are particularly useful for unambiguously assigning all proton and carbon signals, especially in complex reaction mixtures. researchgate.netipb.pt For instance, Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, helping to piece together the molecular framework. While specific advanced NMR studies on dimethyl chloromaleate are not widely reported, the application of these techniques to similar molecules is well-established for elucidating complex structures and reaction mechanisms. ipb.ptnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in dimethyl chloromaleate. The IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the esters and the carbon-carbon double bond.

The C=O stretching vibration of the ester groups is typically observed in the region of 1725-1750 cm⁻¹. cdnsciencepub.comacs.org The C=C stretching vibration of the alkene would likely appear around 1620-1680 cm⁻¹. The presence of the chlorine atom may slightly shift these frequencies. Additionally, C-O stretching bands for the ester linkage would be expected in the 1000-1300 cm⁻¹ region. mdpi.com

Table 3: Expected IR Absorption Bands for Dimethyl Chloromaleate

Functional GroupWavenumber (cm⁻¹)
C=O (ester)1725 - 1750
C=C (alkene)1620 - 1680
C-O (ester)1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in dimethyl chloromaleate, namely the carbon-carbon double bond conjugated with the two carbonyl groups, are expected to give rise to absorption in the UV region.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dimethyl chloromaleate, which aids in its identification and structural confirmation.

Electron Spray Ionization (ESI-MS)

Electron Spray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like dimethyl chloromaleate. In positive ion mode, the spectrum would be expected to show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govmdpi.com In negative ion mode, adducts with anions present in the solvent, such as chloride [M+Cl]⁻, might be observed. nih.gov

High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, allowing for the determination of its elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) experiments on the molecular ion could be performed to study its fragmentation pathways, providing further structural information. nih.gov

Atmospheric Pressure Chemical Ionization (APCI-MS)

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) is a highly effective technique for the analysis of low to medium polarity compounds with molecular weights up to approximately 1500 Da. researchgate.net It serves as a valuable interface for liquid chromatography-mass spectrometry (LC-MS) and is also adaptable for gas chromatography (GC-MS) systems. mdpi.com The ionization process in APCI is initiated by a high-voltage corona discharge in a stream of nebulized sample and nitrogen make-up gas, creating a plasma of reactant ions. These ions then transfer charge to the analyte molecules through chemical reactions, a process that is generally softer than electron ionization (EI). researchgate.netmdpi.com

For a molecule like dimethyl chloromaleate, APCI is an advantageous ionization method. Due to its chemical nature, it is expected to ionize efficiently under APCI conditions. The resulting mass spectra are anticipated to be relatively simple, dominated by intact or near-intact molecular species. researchgate.net

Expected Ionization Behavior:

Positive Ion Mode: In positive ion mode, dimethyl chloromaleate would likely be detected as the protonated molecule, [M+H]⁺. Depending on the source conditions, the molecular radical cation, M⁺•, may also be observed. researchgate.net

Negative Ion Mode: In negative ion mode, detection could occur via the formation of adducts, such as chloride adducts ([M+Cl]⁻), if a chlorinated solvent is present. researchgate.net

Fragmentation: While APCI is a soft ionization technique, some in-source fragmentation can occur. For dimethyl chloromaleate, logical neutral losses would be expected, such as the loss of a methoxy group (-OCH₃) or methanol (B129727) (-CH₃OH). researchgate.net

The robustness of APCI makes it suitable for routine analysis and for quantifying analytes in complex matrices, as it can be less susceptible to matrix effects compared to other techniques like electrospray ionization. researchgate.netchromatographyonline.com

Chromatographic Methods for Purity and Mixture Analysis (GC, HPLC)

Chromatographic techniques are fundamental for separating dimethyl chloromaleate from reaction mixtures, identifying impurities, and quantifying its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like dimethyl chloromaleate. In various studies, GC coupled with mass spectrometry (GC/MS) has been successfully employed to identify dimethyl chloromaleate as a product in complex reaction mixtures. epa.gov For instance, it was identified as a product resulting from the chlorination of aquatic humic materials. epa.gov Gas-liquid partition chromatography has also been used to separate dimethyl chloromaleate from isomers and other reaction components. sci-hub.se

A typical GC method for purity analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would provide quantitative data based on concentration, while a mass spectrometer (MS) detector would offer definitive identification based on the mass spectrum.

Table 1: Representative GC-MS Parameters for Dimethyl chloromaleate Analysis
ParameterCondition
InstrumentGas Chromatograph with Mass Spectrometer (GC-MS)
Column30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms or similar)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Oven ProgramInitial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
DetectorMass Spectrometer
MS Source Temp230 °C
MS Quad Temp150 °C
Scan Range40-400 amu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purity assessment of non-volatile or thermally labile compounds. For dimethyl chloromaleate, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. This method separates compounds based on their hydrophobicity. scispace.com

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. scispace.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional groups and the carbon-carbon double bond in dimethyl chloromaleate are expected to absorb UV light. This method would effectively separate it from more polar or less polar impurities.

Table 2: Representative HPLC Parameters for Dimethyl chloromaleate Purity Analysis
ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph with UV Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseIsocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 220 nm
Injection Volume10 µL

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique provides an electron density map from which a detailed molecular model can be built, yielding accurate information on bond lengths, bond angles, and torsional angles. nih.govmdpi.com

The process involves growing a single, high-quality crystal of the compound, which is then exposed to a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the molecular structure. nih.gov For dimethyl chloromaleate, an X-ray crystal structure analysis would unambiguously confirm its molecular geometry, including the cis or trans configuration of the ester groups relative to the double bond, and reveal the conformation of the molecule in the solid state. It would also detail the intermolecular interactions, such as van der Waals forces, that dictate how the molecules pack together in the crystal lattice. innovareacademics.in

Environmental Occurrence and Chemical Fate

Formation as Degradation Products in Aquatic Systems

Dimethyl chloromaleate has been identified as a degradation product resulting from the chlorination of aquatic humic substances. epa.gov During water treatment processes that use chlorine for disinfection, the complex structures of naturally occurring fulvic and humic acids can be chemically altered, leading to the formation of a variety of disinfection byproducts. epa.govnih.gov

Research has shown that when fulvic acid, a fraction of humic substances, is chlorinated, a range of chlorinated organic compounds are produced. Among these, dimethyl chloromaleate has been detected as one of the methyl ester products. epa.gov The formation of these esters is often a result of the analytical method used, where diazomethane (B1218177) is used to derivatize the acidic degradation products for gas chromatography/mass spectrometry (GC/MS) analysis. epa.gov This indicates that the precursor in the chlorinated water is likely chloromaleic acid.

The following table summarizes the context in which dimethyl chloromaleate has been identified as a degradation product.

Precursor MaterialProcessIdentified Products IncludeReference
Aquatic Fulvic AcidChlorinationDimethyl chloromaleate epa.gov

It is important to note that while its formation is documented, it is considered one of many less abundant compounds formed during these reactions. epa.gov

Abiotic Degradation Pathways

The environmental persistence of dimethyl chloromaleate is governed by abiotic degradation processes, primarily hydrolysis and photolysis. These pathways are crucial in determining the ultimate fate of the compound in aquatic environments.

Hydrolysis:

Photolysis:

Photolysis, or degradation by light, is another significant abiotic pathway for organic compounds in aquatic environments. scispace.com Organochlorine compounds can undergo photodegradation, and the presence of a chromophore (a light-absorbing part of the molecule) in dimethyl chloromaleate suggests its potential susceptibility to this process. nih.govsci-hub.se Irradiation can provide the energy needed to break chemical bonds, leading to the transformation of the compound. sci-hub.se The efficiency of photodegradation in natural waters can be influenced by the presence of other substances, such as humic and fulvic acids, which can act as photosensitizers or light screeners. nih.gov

The potential abiotic degradation products of dimethyl chloromaleate are outlined in the table below.

Degradation PathwayPotential Products
HydrolysisChloromaleic Acid, Methanol (B129727)
PhotolysisVarious smaller organic molecules

Q & A

Q. What are the established synthetic pathways for dimethyl chloromaleate, and how do conventional methods compare to reactive distillation in terms of yield and environmental impact?

Methodological Answer: Conventional synthesis of dimethyl maleate (a structurally related compound) typically employs sulfuric acid as a catalyst, requiring water washing and generating acidic wastewater . Reactive distillation (RD), which integrates reaction and separation processes, offers higher efficiency. For example, RD using Aspen Plus V11 achieved 99% maleic anhydride conversion and high-purity dimethyl maleate under optimized conditions (17 theoretical stages, reflux ratio 0.25, reboiler duty 250 Cal/sec) . For dimethyl chloromaleate, similar RD parameters could be explored, but chlorine substituents may necessitate adjustments in catalyst selection (e.g., avoiding acid-sensitive intermediates). Researchers should validate RD models experimentally and compare energy consumption and waste metrics against batch methods.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing dimethyl chloromaleate and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the ester and chloro-substituted alkene structure. Chlorine’s electronegativity causes deshielding of adjacent protons (e.g., δ 6.3–6.5 ppm for maleate protons) .
  • FTIR: Identify carbonyl (C=O) stretches at ~1720–1740 cm1^{-1} and C-Cl stretches at ~550–750 cm1^{-1} .
  • GC-MS: Quantify purity and detect byproducts (e.g., unreacted maleic anhydride or chlorinated derivatives). Use polar columns (e.g., DB-WAX) for optimal separation .
  • Elemental Analysis: Validate chlorine content via combustion analysis or X-ray fluorescence.

Q. What safety protocols are critical when handling dimethyl chloromaleate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for synthesis and handling .
  • Waste Management: Segregate chlorinated waste and dispose via certified hazardous waste contractors to avoid environmental contamination .
  • First Aid: For skin/eye exposure, rinse immediately with water for 15+ minutes. Inhalation requires moving to fresh air and medical evaluation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or ab initio methods) elucidate the reaction mechanism of dimethyl chloromaleate formation?

Methodological Answer:

  • Mechanistic Studies: Apply density functional theory (DFT) to map energy profiles for chlorination steps. For example, ab initio studies of chloro-substituted methanes (e.g., CCl4_4) revealed transition states involving nucleophilic attack or radical intermediates .
  • Solvent Effects: Use COSMO-RS simulations to predict solvent interactions. Polar aprotic solvents (e.g., DMF) may stabilize chlorinated intermediates .
  • Validation: Cross-reference computed vibrational spectra (IR) and 1^1H NMR shifts with experimental data to confirm accuracy .

Q. How should researchers resolve contradictions in reported toxicity data for chlorinated maleate derivatives?

Methodological Answer:

  • Data Triangulation: Compare acute toxicity studies (e.g., LD50_{50} in rodents) with in vitro assays (e.g., cytotoxicity in HepG2 cells). For example, chloroacetyl chloride (structurally similar) shows LC50_{50} values of 150 ppm in rats, but variations arise from exposure duration and purity .
  • Error Analysis: Assess methodologies in conflicting studies. For instance, discrepancies in oral toxicity may stem from inconsistent dosing vehicles (aqueous vs. lipid-based) .
  • Meta-Analysis: Apply statistical tools (e.g., Cochrane Review) to aggregate data while controlling for variables like species, sample size, and measurement techniques .

Q. What strategies optimize the reactive distillation process for dimethyl chloromaleate to minimize side reactions (e.g., hydrolysis or dimerization)?

Methodological Answer:

  • Parameter Screening: Use a Plackett-Burman design to test variables: feed ratio (chloromaleic anhydride:methanol), temperature (80–120°C), and catalyst loading.
  • Inhibitors: Add radical scavengers (e.g., BHT) to suppress polymerization. For hydrolysis prevention, maintain anhydrous conditions via molecular sieves .
  • Process Monitoring: Implement inline FTIR or Raman spectroscopy to detect real-time byproducts and adjust reflux ratios dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.